molecular formula C27H27N3O3S2 B3003277 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide CAS No. 941000-13-1

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

Cat. No. B3003277
CAS RN: 941000-13-1
M. Wt: 505.65
InChI Key: NHJLVFGIJUFOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, also known as ABT-639, is a synthetic compound that belongs to the class of sulfonyl azepane compounds. It is a potent and selective antagonist of the T-type calcium channel, which is involved in various physiological processes such as neuronal excitability, cardiac function, and smooth muscle contraction. ABT-639 has been extensively studied for its potential applications in the treatment of various diseases and disorders.

Scientific Research Applications

  • Cancer Treatment : A compound structurally related to 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide, identified as AZD4877, was found to be a potent kinesin spindle protein (KSP) inhibitor with potential for treating cancer. This compound demonstrated the ability to arrest cells in mitosis, leading to cellular death, and showed favorable pharmacokinetic profiles and in vivo efficacy, supporting its development as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

  • Antitumor Activity : A quinol derivative containing a benzothiazol-2-yl group, similar to the compound of interest, exhibited significant anti-tumor activity against human breast, colon, and renal cancer cell lines. This research highlighted the importance of the benzothiazol-2-yl substituent in stabilizing an oxenium ion intermediate, which plays a critical role in the compound's antitumor properties (Wang et al., 2009).

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds, including those with benzothiazol-2-yl substituents, has been a subject of interest in the field of organic chemistry. These compounds are significant due to their potential biological activities (Mesropyan et al., 2005).

  • Antimicrobial and Anticancer Properties : Several derivatives of benzothiazole, including those with azepane and related groups, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the understanding of the structure-activity relationship and potential therapeutic applications of these compounds (Patel & Shaikh, 2010).

  • Multi-Targeted Drug Development : Recent research has focused on the development of benzothiazole derivatives, including those with azepane linkages, as multi-targeted-directed ligands (MTDLs) for the treatment of neurodegenerative diseases like Alzheimer’s disease. These compounds are designed to interact with various biological targets relevant to the disease (Hafez et al., 2023).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-19-10-11-21(18-25(19)35(32,33)30-16-6-2-3-7-17-30)26(31)28-22-14-12-20(13-15-22)27-29-23-8-4-5-9-24(23)34-27/h4-5,8-15,18H,2-3,6-7,16-17H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJLVFGIJUFOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide

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